molecular formula C17H25ClN2O2 B6981161 2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide

2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide

Cat. No.: B6981161
M. Wt: 324.8 g/mol
InChI Key: WCRKSMRSKUZCRL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a chlorophenyl group, a dimethylamino group, and a hydroxymethylcyclohexyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-20(2)16(13-5-7-14(18)8-6-13)17(22)19-15-9-3-12(11-21)4-10-15/h5-8,12,15-16,21H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKSMRSKUZCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Chlorophenyl Intermediate: : The synthesis begins with the chlorination of benzene to form chlorobenzene, which is then nitrated to produce 4-chloronitrobenzene. Reduction of 4-chloronitrobenzene yields 4-chloroaniline.

  • Introduction of the Dimethylamino Group: : 4-chloroaniline undergoes a reaction with dimethylamine in the presence of a suitable catalyst to form 4-chloro-N,N-dimethylaniline.

  • Formation of the Acetamide Moiety: : The next step involves the acylation of 4-chloro-N,N-dimethylaniline with chloroacetyl chloride to produce 2-(4-chlorophenyl)-2-(dimethylamino)acetamide.

  • Cyclohexyl Group Addition: : Finally, the hydroxymethylcyclohexyl group is introduced through a nucleophilic substitution reaction, where 2-(4-chlorophenyl)-2-(dimethylamino)acetamide reacts with 4-(hydroxymethyl)cyclohexylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to modify the functional groups, for example, reducing the carbonyl group to a hydroxyl group using reducing agents like lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In industrial applications, this compound might be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and reactions can be scaled up for commercial production, contributing to the development of new products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking the action of a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(dimethylamino)acetamide: Lacks the hydroxymethylcyclohexyl group, which may affect its biological activity and chemical reactivity.

    2-(4-chlorophenyl)-2-(dimethylamino)-N-methylacetamide: Contains a methyl group instead of the hydroxymethylcyclohexyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the hydroxymethylcyclohexyl group in 2-(4-chlorophenyl)-2-(dimethylamino)-N-[4-(hydroxymethyl)cyclohexyl]acetamide distinguishes it from other similar compounds. This group may enhance its solubility, stability, and interaction with biological targets, making it a unique candidate for further research and development.

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